1,1'-(delta,delta'-Nitriloditetramethylene)bis(gamma-(1-naphthyl)-gamma-propylpiperidine)
CAS No.: 33310-61-1
Cat. No.: VC20425036
Molecular Formula: C44H59N3
Molecular Weight: 630.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33310-61-1 |
|---|---|
| Molecular Formula | C44H59N3 |
| Molecular Weight | 630.0 g/mol |
| IUPAC Name | 2-naphthalen-1-yl-N-[2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)pentyl]-2-(2-piperidin-1-ylethyl)pentan-1-imine |
| Standard InChI | InChI=1S/C44H59N3/c1-3-25-43(27-33-46-29-11-5-12-30-46,41-23-15-19-37-17-7-9-21-39(37)41)35-45-36-44(26-4-2,28-34-47-31-13-6-14-32-47)42-24-16-20-38-18-8-10-22-40(38)42/h7-10,15-24,35H,3-6,11-14,25-34,36H2,1-2H3 |
| Standard InChI Key | SKOLWUSSWJHPOM-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(CCN1CCCCC1)(CN=CC(CCC)(CCN2CCCCC2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Introduction
Molecular Structure and Chemical Properties
Core Architecture
The compound’s IUPAC name reflects its bis-piperidine framework, where two piperidine rings are bridged by a nitriloditetramethylene group. Each piperidine moiety is substituted at the gamma position with a 1-naphthyl group and a propyl chain, conferring both aromaticity and hydrophobicity to the molecule. The molecular formula is C₄₂H₅₅N₃, with a molecular weight of 601.9 g/mol.
Key Structural Features:
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Piperidine Rings: Six-membered nitrogen-containing heterocycles that contribute to basicity and potential receptor interactions.
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Naphthyl Groups: Bulky aromatic substituents that enhance lipophilicity and π-π stacking capabilities.
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Propyl Chains: Alkyl groups that influence solubility and conformational flexibility.
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Nitriloditetramethylene Bridge: A four-carbon spacer with a central nitrilo group, enabling structural rigidity and directional bonding.
Spectroscopic Characterization
While specific spectral data for this compound remains unpublished, analogous bis-piperidine derivatives are typically characterized using:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Resonances for piperidine protons (δ 1.4–2.8 ppm), naphthyl aromatic protons (δ 7.2–8.5 ppm), and propyl methylene groups (δ 0.8–1.6 ppm).
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¹³C NMR: Signals for quaternary carbons in the naphthyl groups (δ 125–140 ppm) and nitrilo-linked carbons (δ 45–60 ppm).
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Mass Spectrometry (MS):
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High-resolution MS would confirm the molecular ion peak at m/z 601.9, with fragmentation patterns indicative of the nitrilo bridge and naphthyl loss.
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Table 1: Molecular Properties of 1,1'-(Delta,Delta'-Nitriloditetramethylene)bis(Gamma-(1-Naphthyl)-Gamma-Propylpiperidine)
| Property | Value |
|---|---|
| Molecular Formula | C₄₂H₅₅N₃ |
| Molecular Weight | 601.9 g/mol |
| IUPAC Name | 2-naphthalen-1-yl-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]-2-(2-pyrrolidin-1-ylethyl)pentan-1-imine |
| CAS Number | 33310-54-2 |
| Canonical SMILES | CCCCC(CCN1CCCC1)(CN=CC(CCC)(CCN2CCCC2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis of 1,1'-(delta,delta'-nitriloditetramethylene)bis(gamma-(1-naphthyl)-gamma-propylpiperidine) involves sequential organic transformations:
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Piperidine Functionalization:
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Alkylation: Propyl chains are introduced via nucleophilic substitution of piperidine with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF).
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Friedel-Crafts Acylation: Naphthyl groups are appended using 1-naphthoyl chloride in the presence of AlCl₃.
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Nitrilo Bridge Formation:
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Condensation Reaction: Two functionalized piperidine units are linked via a nitriloditetramethylene spacer using glutaronitrile and a dehydrating agent (e.g., P₂O₅).
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Critical Reaction Parameters:
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Temperature: 80–100°C for alkylation; 0–5°C for acylation to prevent side reactions.
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Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
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Catalysts: Lewis acids (AlCl₃) facilitate electrophilic aromatic substitution.
Purification and Yield Optimization
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Column Chromatography: Silica gel with ethyl acetate/hexane gradients isolates the target compound.
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Crystallization: Recrystallization from ethanol yields pure crystals (≥95% purity).
Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Toxicity: Acute and chronic toxicological studies are needed to assess safety margins.
Research Priorities
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the propyl chain length and nitrilo spacer to optimize bioactivity.
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In Vivo Efficacy Models: Testing in rodent models of pain and anxiety to validate therapeutic potential.
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Computational Modeling: Molecular docking simulations to predict receptor binding affinities.
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